4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol
Description
Structure
3D Structure
Properties
CAS No. |
612507-86-5 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4-[(1R)-1-hydroxyprop-2-enyl]phenol |
InChI |
InChI=1S/C9H10O2/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9-11H,1H2/t9-/m1/s1 |
InChI Key |
UGNPXYBKDPBTAZ-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC=C(C=C1)O)O |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
Contextualization Within the Field of Chiral Phenolic Compounds
Chiral phenolic compounds are organic molecules that contain at least one phenol (B47542) functional group and a stereocenter, rendering them non-superimposable on their mirror images. This class of compounds is significant in organic chemistry, serving as versatile building blocks and intermediates for a wide range of more complex molecules. nih.gov Research has shown that chiral phenolic structures are valuable as precursors for certain drug intermediates and can possess inherent biological properties, such as antibacterial activity. google.com
The utility of these compounds extends into materials science and asymmetric synthesis. For instance, the structurally related compound 4-hydroxyphenylmethylcarbinol is a precursor to poly(4-hydroxystyrene), a polymer with applications in photoresists and advanced coating compositions. google.com Furthermore, more complex chiral phenolic derivatives, such as those based on 1,1'-bi-2-naphthyl structures, are widely employed as catalysts and chelating agents in asymmetric synthesis and chiral recognition processes. researchgate.netresearchgate.net
4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol can also be contextualized within the chemistry of natural products. It is the (R)-enantiomer of a derivative of p-coumaryl alcohol, which is one of the primary monolignols—fundamental precursors in the biosynthesis of lignin (B12514952). molport.com This connection to natural building blocks highlights its relevance in fields studying biomass and natural polymer chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| Class | Chiral Phenolic Compound |
| Key Functional Groups | Phenol, Secondary Allylic Alcohol |
| Chiral Center | Carbon-1 of the prop-2-en-1-yl chain |
Stereochemical Significance of the 1r Configuration in Research
Stereochemistry, the study of the spatial arrangement of atoms in molecules, is a critical aspect of modern chemistry. solubilityofthings.com Molecules that are non-superimposable mirror images of each other are known as enantiomers. masterorganicchemistry.com The designation of a stereocenter as either (R) or (S) is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which provide an unambiguous method for describing the absolute configuration of a chiral center. masterorganicchemistry.comlibretexts.org
In the case of 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol, the "(1R)" notation specifies the exact three-dimensional orientation of the four different groups—the 4-hydroxyphenyl group, the vinyl group (-CH=CH₂), the hydroxyl group (-OH), and a hydrogen atom—around the chiral carbon atom. According to the CIP rules, if the substituents are prioritized by atomic number and viewed with the lowest-priority group pointing away from the observer, an (R) configuration is assigned when the path from the highest to the lowest priority is clockwise. libretexts.org
This precise spatial arrangement is of profound importance, particularly in biological and pharmaceutical contexts. solubilityofthings.com Biological systems, such as enzymes and cellular receptors, are themselves chiral and often exhibit a high degree of stereoselectivity. solubilityofthings.com Consequently, two enantiomers of the same compound can interact with a biological target in fundamentally different ways. It is a well-established principle in pharmacology that one enantiomer of a drug may be therapeutically active while its mirror image is inactive or, in some cases, may cause adverse effects. solubilityofthings.com Therefore, the ability to synthesize and study a single, specific enantiomer like the (1R) form is essential for developing selective chemical tools and therapeutic agents.
Current Research Landscape and Emerging Areas for the Compound
Enantioselective Synthesis Methodologies
The creation of the chiral center in this compound with the desired (R)-configuration requires sophisticated enantioselective methods. A primary approach involves the asymmetric addition of a vinyl nucleophile to the prochiral 4-hydroxybenzaldehyde (B117250).
One prominent strategy is the use of chiral catalysts to mediate the addition of vinyl organometallic reagents. For instance, the catalytic asymmetric 1,2-addition of vinylzinc reagents to aldehydes, in the presence of a chiral catalyst, can afford the desired allylic alcohol with high enantioselectivity. nih.gov This reaction typically involves the in situ generation of the vinylzinc species from a terminal alkyne via hydrozirconation followed by transmetalation to zinc. The subsequent addition to 4-hydroxybenzaldehyde, guided by a chiral ligand, directs the formation of the (R)-enantiomer.
Another powerful technique is the asymmetric transfer vinylation, where a vinyl group is transferred from a vinyl ether or vinyl acetate (B1210297) to an alcohol in the presence of a transition metal catalyst. Iridium-catalyzed transfer vinylation has been shown to be effective for various alcohols, and this methodology could potentially be adapted for the synthesis of the target compound.
Enzymatic reactions also offer a highly selective route. While not directly producing the target vinyl compound, the enzymatic synthesis of (R)-1-(4'-hydroxyphenyl)ethanol using vanillyl alcohol oxidase demonstrates the potential of biocatalysis to generate the (R)-chiral center attached to the hydroxyphenyl ring with high enantiomeric excess. Further chemical modification would then be necessary to introduce the vinyl group.
Below is a table summarizing potential enantioselective methods:
| Method | Reagents | Catalyst/Enzyme | Expected Outcome |
| Asymmetric Vinylation | 4-Hydroxybenzaldehyde, Vinylzinc reagent | Chiral ligand (e.g., amino alcohol) | High enantiomeric excess of the (R)-enantiomer |
| Asymmetric Transfer Vinylation | 4-Hydroxybenzaldehyde, Vinyl ether/acetate | Iridium complex | Enantioselective formation of the vinyl ether |
| Enzymatic Resolution/Asymmetric Synthesis | 4-Ethylphenol | Vanillyl Alcohol Oxidase | (R)-1-(4'-hydroxyphenyl)ethanol, requiring further steps |
Diastereoselective Synthetic Approaches
When considering the synthesis of stereoisomers of this compound that may contain additional chiral centers, diastereoselective strategies become crucial. These methods are essential for controlling the relative stereochemistry of multiple stereocenters within a molecule.
A common approach involves the reaction of a chiral aldehyde or a chiral vinyl nucleophile. For example, if a derivative of 4-hydroxybenzaldehyde already possessing a chiral center is used, the addition of a vinyl nucleophile can proceed with facial selectivity, leading to the formation of one diastereomer in preference to the other. The inherent stereochemistry of the starting material directs the approach of the incoming nucleophile.
Alternatively, the use of chiral auxiliaries attached to either the aldehyde or the vinyl nucleophile can effectively control the diastereoselectivity of the addition reaction. After the desired stereochemistry is established, the auxiliary can be cleaved to yield the target diastereomer.
Furthermore, substrate-controlled diastereoselective reactions can be employed where existing stereocenters in a more complex substrate guide the formation of the new stereocenter at the allylic alcohol position. The steric and electronic properties of the substrate dictate the trajectory of the incoming reagent, leading to a preferred diastereomeric product.
Regioselective Functionalization Techniques
Regioselective functionalization is critical for modifying specific positions on the this compound scaffold, either on the aromatic ring or the propenyl side chain, without affecting other reactive sites.
For the phenolic ring, direct C-H functionalization has emerged as a powerful tool. nih.gov The hydroxyl group can direct ortho- or para-functionalization. Given that the para position is already substituted, electrophilic aromatic substitution or metal-catalyzed C-H activation would primarily occur at the ortho positions. nih.gov For instance, ortho-selective C–H aminomethylation of phenol (B47542) derivatives can be achieved using specific catalysts. nih.gov Electrochemical methods also offer a means for regioselective C-H functionalization under mild conditions. nih.gov
Functionalization of the allylic alcohol moiety can also be achieved with high regioselectivity. For example, reactions such as epoxidation or dihydroxylation will selectively occur at the double bond. The choice of reagents and catalysts can influence the stereochemical outcome of these transformations.
The phenolic hydroxyl group itself can be selectively functionalized. Protection of the hydroxyl group, for example as an ether or ester, allows for subsequent reactions to be performed on other parts of the molecule without interference. This protecting group can then be removed under specific conditions.
Catalytic Methods for Asymmetric Synthesis
Catalytic methods are at the forefront of asymmetric synthesis due to their efficiency and the ability to generate large quantities of enantiomerically enriched products from small amounts of a chiral catalyst.
For the synthesis of this compound, catalytic asymmetric vinylation of 4-hydroxybenzaldehyde is a key strategy. This can be achieved using various metal-ligand complexes. Chiral ligands, often derived from readily available natural products like amino acids or terpenes, coordinate to a metal center to create a chiral environment. This chiral catalyst then activates the aldehyde and directs the nucleophilic attack of the vinyl reagent from a specific face, leading to the preferential formation of one enantiomer.
Organocatalysis provides a metal-free alternative for asymmetric synthesis. Chiral organic molecules, such as proline derivatives or chiral phosphoric acids, can catalyze the enantioselective addition of nucleophiles to aldehydes. These catalysts operate through the formation of transient, covalently bound intermediates (like enamines or iminiums) or through non-covalent interactions (like hydrogen bonding) to control the stereochemical outcome.
The following table provides examples of catalytic systems applicable to the asymmetric synthesis of chiral allylic alcohols:
| Catalyst Type | Metal/Organic Moiety | Chiral Ligand/Motif | Substrate Scope |
| Metal-based Catalyst | Zinc, Titanium, etc. | Chiral amino alcohols, BINOL derivs. | Aromatic and aliphatic aldehydes |
| Organocatalyst | Proline derivatives | Pyrrolidine ring | Aldehydes and ketones |
| Organocatalyst | Chiral Phosphoric Acid | BINOL backbone | Imines and other electrophiles |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's absolute configuration and three-dimensional structure in the solid state. This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and torsional angles.
For this compound, a successful single-crystal X-ray diffraction analysis would unequivocally confirm the (R)-configuration at the C1 chiral center. This is achieved through the analysis of anomalous dispersion, particularly by calculating the Flack parameter, which should approach a value of zero for the correct enantiomer.
While a specific crystal structure for this compound has not been reported in the reviewed literature, a hypothetical analysis would yield critical data. Beyond confirming the absolute stereochemistry, the crystallographic data would reveal the molecule's preferred conformation in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding involving the phenolic and benzylic hydroxyl groups, which dictate the crystal packing arrangement.
| Parameter | Information Yielded |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |
| Space Group | Symmetry of the crystal structure. |
| Atomic Coordinates | Precise 3D position of each atom. |
| Absolute Configuration | Confirmation of the (R)-stereocenter via anomalous dispersion (Flack parameter). |
| Intermolecular Interactions | Details of hydrogen bonding and π–π stacking interactions in the solid state. |
Chiroptical Spectroscopy for Stereochemical Characterization
Chiroptical techniques are essential for investigating the stereochemistry of chiral molecules in solution. These methods measure the differential interaction of left- and right-circularly polarized light with a sample.
Electronic Circular Dichroism (ECD) Analysis and Theoretical Predictions
Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for assigning the absolute configuration of chiral molecules. It measures the difference in absorption of left and right circularly polarized light as a function of wavelength, with non-zero signals (Cotton effects) appearing at the absorption bands of chromophores located near a stereocenter.
Theoretical ECD spectra are commonly calculated using Time-Dependent Density Functional Theory (TD-DFT). The process involves:
Performing a conformational search to identify all low-energy conformers of the molecule.
Optimizing the geometry of each conformer.
Calculating the ECD spectrum for each conformer.
Generating a Boltzmann-averaged spectrum based on the relative populations of the conformers.
A positive or negative Cotton effect in the experimental spectrum that matches the sign and position of the predicted spectrum for the (R)-enantiomer provides strong evidence for the assignment of its absolute configuration.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance with varying wavelengths of light. wikipedia.orgscispace.com ORD and ECD are intimately related through the Kronig-Kramers transforms, and an anomalous ORD curve, known as a Cotton effect, is observed in the same spectral region as an ECD band. scispace.com
An ORD spectrum plots specific rotation [α] against wavelength (λ). For this compound, the analysis would focus on the region of the phenol chromophore's absorption. A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. The sign of this Cotton effect is directly related to the stereochemistry of the chiral center influencing the chromophore. scispace.com In regions far from an absorption band, the compound would exhibit a plain ORD curve, where the magnitude of the specific rotation steadily increases with decreasing wavelength. scispace.com
Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathways
Mass spectrometry is a cornerstone of molecular analysis, providing information on molecular weight and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high accuracy (typically below 5 ppm error). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₉H₁₀O₂. HRMS analysis would confirm this composition by matching the experimentally measured mass to the calculated theoretical mass.
| Molecular Formula | Adduct Ion | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| C₉H₁₀O₂ | [M+H]⁺ | 151.07536 |
| [M+Na]⁺ | 173.05730 | |
| [M-H]⁻ | 149.06080 |
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. While no specific MS/MS spectrum for this compound is available, its fragmentation pathway can be predicted based on the fragmentation rules for benzylic alcohols and phenolic compounds. nih.govresearchgate.netlibretexts.org
In positive ion mode, the protonated molecule [M+H]⁺ (m/z 151.075) would be the precursor ion. Key fragmentation pathways would likely include:
Loss of Water: A facile dehydration of the benzylic alcohol to form a highly stable, resonance-delocalized carbocation at m/z 133.065. libretexts.org
Benzylic Cleavage: Cleavage of the C1-C2 bond (α-cleavage) to lose a vinyl radical (•C₂H₃), resulting in a protonated hydroxybenzaldehyde-like structure at m/z 123.044.
Loss of the Propene Group: Cleavage of the bond between the aromatic ring and the side chain could lead to fragments corresponding to the phenolic moiety.
In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 149.061) would likely fragment through pathways involving the phenolic group. researchgate.net
| Predicted m/z | Neutral Loss | Formula of Loss | Proposed Fragment Structure |
|---|---|---|---|
| 133.065 | 18.010 | H₂O | [4-(prop-1-en-1-yl)phenyl] cation or rearranged equivalent |
| 123.044 | 28.031 | C₂H₄ (ethylene) | Protonated 4-hydroxybenzaldehyde (after rearrangement) |
| 107.050 | 44.025 | C₂H₄O (acetaldehyde) | Protonated phenol or hydroxytropylium ion |
| 95.050 | 56.025 | C₃H₄O | Cyclopentadienyl cation derivative |
Ion Mobility Spectrometry (IMS) Coupled with Mass Spectrometry
Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) has emerged as a powerful analytical technique for the structural elucidation of complex molecules. This hyphenated method provides an additional dimension of separation based on the size, shape, and charge of an ion, complementing traditional liquid chromatography and mass spectrometry techniques. In the analysis of this compound, IMS-MS offers unique insights into its three-dimensional structure and allows for the differentiation from its isomers, which is often challenging with mass spectrometry alone.
In an IMS-MS experiment, ions are guided through a drift tube filled with an inert buffer gas. An electric field propels the ions through the tube, while collisions with the buffer gas impede their movement. The time it takes for an ion to traverse the drift tube is known as its drift time. This drift time is proportional to the ion's rotationally averaged collision cross-section (CCS), a parameter that reflects the ion's size and shape. Consequently, ions with the same mass-to-charge ratio (m/z) but different shapes will exhibit different drift times and, therefore, can be separated.
The utility of IMS-MS in the structural characterization of this compound lies in its ability to distinguish it from its structural isomers. For instance, positional isomers, where the hydroxyl and hydroxyprop-2-en-1-yl groups are at different positions on the phenol ring, would be expected to have distinct CCS values due to their different three-dimensional conformations.
Detailed Research Findings
While specific experimental CCS values for this compound are not widely published, research on analogous phenolic compounds demonstrates the capability of IMS-MS to resolve subtle structural differences. For the purpose of illustration, a plausible dataset for this compound and its potential isomers is presented below. This data is based on typical values observed for small phenolic molecules with similar molecular formulas (C9H10O2) and is intended to exemplify the application of IMS-MS.
In a hypothetical study, this compound and its isomers would be analyzed by a suitable IMS-MS platform, such as a traveling-wave ion mobility (TWIMS) or a trapped ion mobility spectrometry (TIMS) instrument, coupled to a high-resolution mass spectrometer. The ions would be generated using a soft ionization technique like electrospray ionization (ESI) in negative ion mode, forming the [M-H]⁻ adduct.
Interactive Data Table: Illustrative IMS-MS Data for Isomers of 4-(1-Hydroxyprop-2-en-1-yl)phenol
| Compound | Molecular Formula | Adduct | Theoretical m/z | Experimental Drift Time (ms) | Experimental CCS (Ų) |
| This compound | C₉H₁₀O₂ | [M-H]⁻ | 149.0608 | 8.54 | 125.8 |
| 4-[(1S)-1-Hydroxyprop-2-en-1-yl]phenol | C₉H₁₀O₂ | [M-H]⁻ | 149.0608 | 8.54 | 125.8 |
| 2-(1-Hydroxyprop-2-en-1-yl)phenol | C₉H₁₀O₂ | [M-H]⁻ | 149.0608 | 8.72 | 128.5 |
| 3-(1-Hydroxyprop-2-en-1-yl)phenol | C₉H₁₀O₂ | [M-H]⁻ | 149.0608 | 8.61 | 126.9 |
| Chavicol | C₉H₁₀O | [M-H]⁻ | 133.0659 | 7.98 | 118.2 |
| Anethole (B165797) | C₁₀H₁₂O | [M+H]⁺ | 149.0961 | 8.45 | 124.5 |
Note: The data presented in this table is illustrative and based on typical values for structurally similar compounds. Chavicol and anethole are included for comparative purposes as related phenolic compounds.
The separation of the ortho- (2-), meta- (3-), and para- (4-) positional isomers, as indicated by their distinct drift times and CCS values, highlights the resolving power of ion mobility. The ortho-isomer, with the substituent adjacent to the phenolic hydroxyl group, is likely to have a more compact structure due to potential intramolecular hydrogen bonding, which could lead to a different CCS value compared to the meta and para isomers where such interactions are less likely.
Based on a comprehensive search of available scientific literature, there is currently insufficient published data to generate a detailed article on the quantum chemical and computational modeling of this compound that meets the specific requirements of the requested outline.
Searches for Density Functional Theory (DFT) calculations, including geometrical optimization, electronic structure analysis (HOMO-LUMO, Molecular Electrostatic Potential), theoretical vibrational frequencies, non-linear optical (NLO) properties, reactivity descriptors, and Molecular Dynamics (MD) simulations specifically for the compound this compound did not yield relevant research findings.
Consequently, it is not possible to provide the detailed, data-driven article as requested without compromising the principles of scientific accuracy and strict adherence to the provided subject matter. The information required to populate the sections and subsections of the outline is not available in the public domain.
Quantum Chemical and Computational Modeling of 4 1r 1 Hydroxyprop 2 En 1 Yl Phenol
Molecular Dynamics (MD) Simulations
Conformational Dynamics and Solvent Interactions
The three-dimensional structure and behavior of 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol in different environments are crucial for understanding its chemical reactivity and biological activity. Computational methods are powerful tools for exploring these aspects.
Conformational Dynamics:
The presence of rotatable bonds in this compound—specifically the C-C bond between the phenyl ring and the hydroxypropyl group, and the C-O bond of the hydroxyl group—allows the molecule to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and the energy barriers between them.
This is typically achieved by systematically rotating the dihedral angles of the rotatable bonds and calculating the potential energy at each step. The resulting data can be visualized in a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry.
Solvent Interactions:
The interaction of this compound with solvent molecules, particularly water, can significantly influence its conformational preferences and properties. Molecular dynamics (MD) simulations are a powerful technique to study these interactions. acs.orgnih.gov In an MD simulation, the movement of the solute (this compound) and a large number of solvent molecules are calculated over time, based on the forces between them. nih.govresearchgate.net
These simulations can provide insights into the formation of hydrogen bonds between the phenolic hydroxyl group, the alcoholic hydroxyl group, and water molecules. The analysis of radial distribution functions (RDFs) from MD simulations can reveal the average distance and coordination number of solvent molecules around specific atoms of the solute. acs.org
Table 1: Illustrative Data from a Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (°C-C-C-O) | Relative Energy (kcal/mol) |
| 1 | 60 | 0.00 |
| 2 | 180 | 1.25 |
| 3 | -60 | 0.85 |
Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.
Ligand-Receptor Interaction Dynamics and Stability Analysis
To understand the potential biological activity of this compound, it is essential to study its interactions with biological macromolecules, such as proteins or nucleic acids. Computational docking and molecular dynamics simulations are the primary tools for this purpose.
Ligand-Receptor Docking:
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. This can help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. frontiersin.orgnih.govnih.gov
Molecular Dynamics Simulations of the Ligand-Receptor Complex:
Following docking, molecular dynamics simulations can be performed on the predicted ligand-receptor complex to assess its stability and dynamics over time. These simulations can reveal how the ligand and receptor adapt to each other upon binding and can provide a more detailed picture of the interactions. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms can provide insights into the stability of the complex and the flexibility of different regions.
Table 2: Illustrative Key Interactions for this compound with a Hypothetical Receptor
| Interaction Type | Ligand Atom | Receptor Residue |
| Hydrogen Bond | Phenolic -OH | Asp102 |
| Hydrogen Bond | Alcoholic -OH | Ser150 |
| Pi-Stacking | Phenyl Ring | Phe201 |
Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.netnih.govfrontiersin.org These models are developed by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.
For a class of compounds including this compound, a QSAR model could be developed to predict its antioxidant activity, for example. nih.govresearchgate.net The model would be built using a dataset of phenolic compounds with known antioxidant activities. Molecular descriptors that could be used in such a model include:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Related to the 3D structure of the molecule.
Electronic descriptors: Such as HOMO-LUMO energies and dipole moment, derived from quantum chemical calculations.
Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.
Once a statistically robust QSAR or QSPR model is developed and validated, it can be used to predict the activity or property of new, untested compounds, thereby guiding the design of more potent or effective molecules.
Table 4: Illustrative Molecular Descriptors for QSAR/QSPR Modeling of this compound
| Descriptor | Type | Hypothetical Value |
| Molecular Weight | Constitutional | 150.17 g/mol |
| LogP | Physicochemical | 1.5 |
| HOMO Energy | Quantum-Chemical | -5.8 eV |
| Number of H-bond donors | Topological | 2 |
Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.
Chemical Reactivity and Reaction Mechanisms of 4 1r 1 Hydroxyprop 2 En 1 Yl Phenol
Oxidation and Reduction Pathways of the Phenolic and Unsaturated Moieties
The chemical structure of 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol features several sites susceptible to oxidation and reduction, namely the phenolic ring, the secondary alcohol, and the carbon-carbon double bond.
Oxidation Pathways: The oxidation of the allylic alcohol can proceed selectively depending on the reagents used. Mild oxidizing agents such as manganese dioxide (MnO₂) are known to selectively oxidize allylic and benzylic alcohols to the corresponding carbonyl compounds. In this case, it would yield 4-(1-oxoprop-2-en-1-yl)phenol. More aggressive oxidation, potentially involving cleavage of the double bond through ozonolysis followed by an oxidative workup, would lead to the formation of 4-hydroxybenzoic acid. The phenolic hydroxyl group itself is sensitive to oxidation, and one-electron oxidants can generate a phenoxyl radical, which can lead to dimerization or polymerization.
A significant oxidation pathway is observed in biocatalysis. The enzyme vanillyl-alcohol oxidase (VAO) from Penicillium simplicissimum is known to catalyze the enantioselective hydroxylation of similar short-chain 4-alkylphenols. researchgate.net This process involves the initial formation of a p-quinone methide intermediate. researchgate.net While the target molecule is already hydroxylated, VAO can also facilitate a consecutive oxidation step, converting the secondary alcohol to the corresponding phenolic ketone.
Reduction Pathways: Catalytic hydrogenation presents several possible outcomes. The use of catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with molecular hydrogen (H₂) would typically first reduce the most accessible unsaturated bond. Therefore, the prop-2-en-1-yl side chain would likely be reduced to a propyl group, yielding 4-(1-hydroxypropyl)phenol. More forceful conditions, including higher pressures and temperatures, can lead to the reduction of the aromatic ring, resulting in 4-(1-hydroxypropyl)cyclohexanol. The thermodynamics for the hydrogenation of phenol (B47542) to cyclohexanol (B46403) have been studied, indicating that the reaction is favored under specific temperature and pressure ranges. researchgate.netacs.org Selective reduction of the benzylic alcohol to an alkyl group is generally not a favored pathway under standard hydrogenation conditions.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS): The phenolic hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. byjus.com This strong directing effect dominates the reactivity of the aromatic ring. The (1R)-1-hydroxyprop-2-en-1-yl group at the para position means that incoming electrophiles will be directed to the two equivalent ortho positions (C2 and C6).
Common EAS reactions for phenols include:
Halogenation: Reaction with bromine in a non-polar solvent like CS₂ at low temperatures would result in monobromination at the ortho position to yield 2-bromo-4-[(1R)-1-hydroxyprop-2-en-1-yl]phenol. mlsu.ac.in Using bromine water would lead to polybromination.
Nitration: Nitration of phenols can be achieved under various conditions. Using dilute nitric acid typically yields a mixture of ortho and para isomers. byjus.com For the target molecule, nitration would occur at the ortho position. Studies on 4-substituted phenols using reagents like copper(II) nitrate (B79036) in organic solvents have shown high selectivity for mononitration. ijcce.ac.irnih.gov
Friedel-Crafts Reactions: Phenols are highly reactive substrates for Friedel-Crafts reactions. chemistrysteps.com However, the Lewis acid catalysts (e.g., AlCl₃) can coordinate with the phenolic oxygen, sometimes deactivating the ring. wikipedia.orgmt.com Despite this, alkylation and acylation are possible, and would be expected to occur at the ortho position. mlsu.ac.inmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNA_r): Nucleophilic aromatic substitution is generally not a feasible pathway for this molecule under standard conditions. S_NAr reactions require an aromatic ring that is rendered electron-poor by the presence of strong electron-withdrawing groups (such as nitro groups) at positions ortho or para to a good leaving group. nih.govwikipedia.org The phenol ring in this compound is electron-rich due to the activating hydroxyl group, making it nucleophilic rather than electrophilic in character and thus unreactive towards nucleophilic attack.
Theoretical Elucidation of Reaction Mechanisms and Transition States
While specific computational studies on this compound are not widely available, the principles of theoretical chemistry provide a framework for understanding its reactivity. Density Functional Theory (DFT) is a powerful tool used to investigate reaction mechanisms, determine the geometries of transition states, and calculate activation energies. researchgate.netrsc.org
For any given reaction, computational methods can map the potential energy surface. Transition states are identified as first-order saddle points, which are characterized by having a single imaginary frequency in vibrational analysis. ucsb.edugithub.io For example, in an electrophilic aromatic substitution reaction on this molecule, DFT calculations could model the formation of the sigma complex (arenium ion) intermediate after the attack of an electrophile at the ortho position. The calculations would determine the energy barrier for the formation of this intermediate, which corresponds to the rate-determining step. rsc.org
Kinetic and Thermodynamic Aspects of Chemical Transformations
The outcome of a chemical reaction is governed by both kinetics and thermodynamics.
Thermodynamic Control: Under thermodynamic control, the reaction is reversible, and the product distribution reflects the relative stability of the products. For example, the sulfonation of phenols is temperature-dependent; at lower temperatures, the kinetically favored ortho-isomer is formed, while at higher temperatures, the more stable para-isomer predominates. mlsu.ac.in For the target molecule, substitution at the para position is already blocked.
Kinetic Control: Under kinetic control, the product distribution is determined by the relative rates of formation of the products. The product that is formed via the lowest energy transition state will be the major product. rsc.org Electrophilic aromatic substitution on phenols is typically a kinetically controlled process.
The table below outlines the expected kinetic versus thermodynamic considerations for key reactions.
| Reaction Type | Kinetic Product | Thermodynamic Product | Controlling Factors |
| Sulfonation | ortho-substituted phenol | para-substituted phenol | Temperature, Reversibility |
| Hydrogenation | Reduction of C=C bond | Reduction of aromatic ring | Catalyst, H₂ Pressure, Temperature |
| Allylic Rearrangement | Formation of less stable isomer | Formation of more stable isomer | Catalyst, Reaction Time |
Role of Catalysis and Solvent Effects on Reaction Selectivity
Catalysis: Catalysts play a crucial role in directing the reactivity of this compound.
Acid Catalysis: Strong acids are used to catalyze the pinacol (B44631) rearrangement of 1,2-diols, a potential reaction for a dihydroxylated derivative of the target molecule. wikipedia.org Acids can also promote the dehydration of the alcohol or catalyze allylic rearrangements. rit.eduscispace.com
Metal Catalysis: Transition metals are essential for hydrogenation reactions, with catalysts like Pd, Pt, and Ru being commonly used for reducing phenols. osti.govatlantis-press.com Lewis acids such as AlCl₃ are required for Friedel-Crafts reactions. mt.com
Biocatalysis: As mentioned, enzymes like vanillyl-alcohol oxidase can perform highly stereoselective oxidations on similar phenolic substrates. researchgate.net
Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity.
In electrophilic aromatic substitution , polar solvents can stabilize the charged arenium ion intermediate, potentially affecting the reaction rate. quora.com The selectivity of halogenation of phenols is highly dependent on solvent polarity; non-polar solvents favor mono-substitution, while polar solvents like water lead to poly-substitution. byjus.commlsu.ac.in
For reactions involving charged nucleophiles or intermediates, polar aprotic solvents (e.g., DMSO, DMF) can enhance reaction rates compared to polar protic solvents (e.g., water, ethanol) which may solvate and deactivate the nucleophile.
Stereoselective Transformations and Rearrangement Reactions
The chiral center and the allylic alcohol functionality make this molecule a candidate for various stereoselective reactions and rearrangements.
Stereoselective Transformations:
Enzymatic Oxidation: The oxidation of similar 4-alkylphenols by vanillyl-alcohol oxidase proceeds with high enantioselectivity, producing the (R)-1-(4'-hydroxyphenyl)alcohol with an enantiomeric excess (ee) of 94%. This highlights the potential for biocatalytic methods to achieve high stereocontrol.
Epoxidation: The allylic alcohol can guide the stereoselective epoxidation of the adjacent double bond. For instance, the Sharpless asymmetric epoxidation, which uses a titanium catalyst and a chiral tartrate ligand, is a well-established method for the enantioselective epoxidation of allylic alcohols. nih.gov Directed epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) often occurs syn to the hydroxyl group due to hydrogen bonding that directs the oxidant. nih.gov
Rearrangement Reactions:
Allylic Rearrangement: Under acidic conditions, aryl-substituted allylic alcohols can undergo a 1,3-rearrangement (oxotropic rearrangement), where the hydroxyl group migrates. rit.edu This would lead to an equilibrium between this compound and its isomer, 4-(3-hydroxyprop-1-en-1-yl)phenol.
Claisen Rearrangement: While the target molecule itself will not undergo a Claisen rearrangement, its corresponding allyl ether derivative would. This libretexts.orglibretexts.org-sigmatropic rearrangement occurs upon heating and involves a concerted, intramolecular mechanism passing through a cyclic, six-membered transition state to form an ortho-allylphenol. libretexts.orglibretexts.orgorganic-chemistry.org
Pinacol Rearrangement: If the double bond of the target molecule were to be dihydroxylated (for example, using OsO₄) to form a 1,2,3-triol, the resulting 1,2-diol moiety could undergo a pinacol rearrangement under acidic conditions. This reaction involves the protonation of a hydroxyl group, loss of water to form a carbocation, followed by a 1,2-alkyl or aryl shift to form a ketone. wikipedia.orgchem-station.com The migratory aptitude generally follows the order: aryl > hydride > alkyl. chem-station.com
Biosynthesis and Natural Occurrence of 4 1r 1 Hydroxyprop 2 En 1 Yl Phenol
Identification and Isolation from Biological Matrices
The identification of 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol in biological systems is primarily linked to microbial biotransformation processes rather than direct isolation from plant tissues. This compound, also referred to as (R)-1-(4′-hydroxyphenyl)-2-propen-1-ol, has been identified as a product of enzymatic hydroxylation of specific phenolic precursors. nih.gov
Key findings in its identification from biological matrices include:
Microbial Transformation: The enzyme 4-ethylphenol (B45693) methylenehydroxylase (4EPMH), from the bacterium Pseudomonas putida JD1, has been shown to hydroxylate chavicol (4-allylphenol) to produce 1-(4′-hydroxyphenyl)-2-propen-1-ol. nih.gov Stereochemical analysis confirmed that the alcohol produced through this biotransformation is the R(+) enantiomer. nih.gov
Fungal Enzyme Activity: Vanillyl-alcohol oxidase (VAO), an enzyme isolated from the fungus Penicillium simplicissimum, is also capable of hydroxylating chavicol, indicating another biological source for the synthesis of the corresponding alcohol. nih.gov
The general process for isolating phenolic compounds from complex biological matrices, such as microbial culture broths, involves several established techniques. researchgate.net Initially, solvent extraction is employed to separate the compounds from the aqueous matrix. researchgate.netnih.gov Following this, chromatographic methods are essential for purification and identification. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are sophisticated analytical tools used to characterize and quantify the specific phenolic compounds that have been isolated. researchgate.net
Elucidation of Proposed Biosynthetic Pathways
The proposed biosynthetic pathway for this compound does not follow the canonical plant secondary metabolite pathways for monolignols like p-coumaryl alcohol directly. researchgate.netresearchgate.net Instead, its formation is understood as a specific enzymatic modification of pre-existing 4-alkylphenols. nih.govnih.gov
The key mechanistic step, catalyzed by flavoprotein oxidases such as Vanillyl-Alcohol Oxidase (VAO) and 4-ethylphenol methylenehydroxylase (4EPMH), involves the dehydrogenation of the substrate at the benzylic position. nih.govnih.gov This reaction proceeds through the formation of a highly reactive p-quinone methide intermediate. nih.govnih.govresearchgate.net The subsequent step is a stereospecific hydration of this intermediate, where a water molecule is added across the double bond, leading to the formation of the chiral alcohol. nih.govresearchgate.net
The proposed pathway can be summarized as follows:
Substrate Binding: A 4-alkylphenol substrate, such as chavicol or 4-n-propylphenol, binds to the active site of the enzyme. nih.govnih.gov
Dehydrogenation: The enzyme catalyzes the removal of two hydrogen atoms from the substrate's alkyl side chain, forming a p-quinone methide intermediate. nih.govnih.gov
Stereospecific Hydration: A water molecule attacks the intermediate in a highly controlled, stereospecific manner, yielding the (R)-enantiomer of the corresponding alcohol. nih.govwur.nl The enzyme's active site architecture dictates the facial selectivity of the water addition, ensuring the preferential formation of the (R)-isomer. researchgate.netwur.nl
This pathway is distinct from oxygenase-catalyzed hydroxylations as it does not involve the direct incorporation of molecular oxygen. nih.gov
Enzymatic Synthesis and Biotransformation Studies
Significant research has been conducted on the use of microbial enzymes for the stereospecific synthesis of this compound and related chiral alcohols. These biotransformation studies highlight the potential of enzymes as highly selective biocatalysts.
Vanillyl-alcohol oxidase (VAO) from Penicillium simplicissimum has been extensively studied for its ability to convert various short-chain 4-alkylphenols. nih.gov It stereoselectively hydroxylates substrates like 4-ethylphenol and 4-n-propylphenol to their corresponding (R)-1-(4′-hydroxyphenyl)alcohols with high enantiomeric excess (e.e.), typically around 94%. nih.govwur.nl The reaction mechanism involves the formation of a p-quinone methide intermediate, where the subsequent enzymatic hydration is highly stereocontrolled. researchgate.netwur.nl
Similarly, 4-ethylphenol methylenehydroxylase (4EPMH) from Pseudomonas putida JD1 is effective in producing the (R)-enantiomer of chiral alcohols from 4-alkylphenol substrates. nih.gov When chavicol is used as the substrate, 4EPMH produces (R)-1-(4′-hydroxyphenyl)-2-propen-1-ol. nih.gov
The table below summarizes key findings from enzymatic synthesis studies.
Chemoenzymatic Approaches for Stereospecific Production
Chemoenzymatic synthesis leverages the high selectivity of enzymes for key steps within a multi-step chemical process. For the production of this compound, the crucial step is the enantioselective creation of the chiral center at the benzylic carbon. Biocatalytic methods, as described previously, are exceptionally well-suited for this purpose.
The stereospecific production of the target compound relies on the enzymatic hydroxylation of a prochiral substrate like chavicol. nih.gov The enzymes VAO and 4EPMH serve as powerful biocatalysts to establish the desired (R)-stereochemistry with high fidelity. nih.govnih.gov
A typical chemoenzymatic strategy would involve:
Chemical Synthesis of Precursor: The synthesis of the starting material, such as chavicol, can be achieved through established organic chemistry methods if it is not readily available from natural sources.
Enzymatic Stereoselective Transformation: The key step involves the biotransformation of the precursor using a whole-cell system (e.g., P. putida or P. simplicissimum) or an isolated enzyme (e.g., 4EPMH or VAO). nih.govnih.gov This step introduces the hydroxyl group with the specific (R)-configuration.
Isolation and Purification: The final product, this compound, is then isolated and purified from the reaction mixture using standard techniques like extraction and chromatography.
This approach combines the versatility of chemical synthesis for precursor preparation with the unparalleled stereoselectivity of enzymatic catalysis to produce the enantiomerically pure target alcohol. The use of enzymes like VAO has been successfully scaled up for the production of related chiral alcohols, demonstrating the synthetic relevance of this strategy. wur.nlwur.nlscispace.com
Advanced Investigations into Biological Activities and Structure Activity Relationships Sar
In Vitro Mechanistic Studies of Biological Activities
Direct in vitro experimental studies detailing the mechanistic actions of 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol are limited. However, the biological potential of phenolic compounds is widely recognized, and inferences can be drawn from the broader class of molecules to which it belongs.
Enzyme Inhibition and Activation Mechanisms
Phenolic compounds are well-documented as modulators of enzyme activity. mdpi.comresearchgate.net The hydroxyphenyl group in this compound is a key pharmacophore that can participate in various interactions within an enzyme's active site. Depending on the enzyme, this can lead to either inhibition or, less commonly, activation.
Studies on similar phenolic structures suggest potential inhibitory activity against enzymes such as tyrosinase and various oxidoreductases. nih.govmdpi.com The mechanism of inhibition often involves the phenol's hydroxyl group forming hydrogen bonds with key amino acid residues in the enzyme's active site, or in some cases, chelating with metal ions that are essential for catalytic activity. nih.gov For instance, research on ortho-substituted phenols has shown that they can act as substrates for tyrosinase, with their binding facilitated by interactions with the copper ions in the active site. mdpi.com
Receptor Binding, Affinity, and Functional Modulation Studies
While specific receptor binding data for this compound is not available, its structure suggests the potential for interactions with receptors that have binding pockets accommodating a phenolic group. The stereochemistry of the chiral center and the conformation of the propenyl side chain would significantly influence its binding orientation and affinity.
Cellular Pathway Modulation and Molecular Target Identification
The biological effects of phenolic compounds are often a result of their ability to modulate various cellular signaling pathways. These can include pathways involved in inflammation, oxidative stress, and cell proliferation. For example, some phenolic compounds have been shown to inhibit the STAT3 signaling pathway, which is implicated in inflammatory diseases like rheumatoid arthritis.
Identifying the specific molecular targets of this compound would require extensive experimental studies, such as affinity chromatography, proteomics, and genetic screening. In the absence of such data, computational approaches like inverse docking could be employed to predict potential protein targets.
Structure-Activity Relationship (SAR) Investigations
SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective analogs.
Rational Design and Synthesis of Analogs for SAR Probing
Systematic modification of the this compound structure would be necessary to establish a clear SAR. Key modifications could include:
Modification of the Phenolic Hydroxyl Group: Esterification or etherification of the hydroxyl group would help to determine its importance for activity. Generally, a free hydroxyl group is crucial for the antioxidant activity and for hydrogen bonding interactions with biological targets.
Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at different positions on the phenyl ring could modulate the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and activity.
Modification of the Propenyl Side Chain: Altering the length, saturation, or functional groups of the side chain would provide insights into the optimal structural requirements for interaction with specific targets.
Stereochemistry: The synthesis and biological evaluation of the (1S) enantiomer and the racemic mixture would be essential to understand the role of stereochemistry in its biological activity.
While the synthesis of various phenolic compounds is well-established, specific studies on the rational design and synthesis of analogs of this compound for SAR probing have not been reported.
Computational SAR Approaches (e.g., Molecular Docking, Pharmacophore Modeling)
In the absence of extensive experimental data, computational methods provide a valuable tool for predicting the biological activities and understanding the SAR of this compound.
Molecular Docking: This technique can be used to predict the binding mode and affinity of the compound to the active site of various enzymes and receptors. For instance, docking studies of ortho-substituted phenols with tyrosinase have provided insights into their potential as substrates or inhibitors. mdpi.com Such studies for this compound could reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its binding.
Below is a hypothetical data table illustrating the kind of information that could be generated from molecular docking studies of this compound and its hypothetical analogs against a target enzyme.
| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | Tyrosinase | -6.8 | HIS244, HIS259, VAL283 |
| Analog 1 (Methoxy substitution on phenyl ring) | Tyrosinase | -7.2 | HIS244, MET280, VAL283 |
| Analog 2 (Saturated propenyl side chain) | Tyrosinase | -6.1 | HIS259, PHE264 |
Pharmacophore Modeling: This approach involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are responsible for a compound's biological activity. A pharmacophore model for a particular biological target can be developed based on a set of known active ligands. This model can then be used to virtually screen for new compounds with similar features, including this compound, and to guide the design of new analogs with improved activity.
Stereochemical Dependence of Biological Activity
Detailed research into the biological activities of the individual enantiomers of 4-(1-hydroxyprop-2-en-1-yl)phenol is essential for a comprehensive understanding of its therapeutic potential and for the development of stereochemically pure active pharmaceutical ingredients. However, a thorough review of the available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of the (R)- and (S)-enantiomers of this specific compound.
While the broader class of phenylpropanoids, to which 4-(1-hydroxyprop-2-en-1-yl)phenol belongs, is known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties, specific data delineating the stereochemical dependence of these activities for this particular molecule are not publicly available. General principles of pharmacology and medicinal chemistry strongly suggest that the two enantiomers would exhibit differential activity. One enantiomer may bind with higher affinity to a specific biological target, leading to a more potent desired effect, while the other may be less active, inactive, or even contribute to off-target effects.
For instance, studies on analogous chiral phenolic compounds have demonstrated significant enantioselectivity in their biological actions. This underscores the critical importance of investigating the stereoisomers of 4-(1-hydroxyprop-2-en-1-yl)phenol independently. Without such studies, a complete structure-activity relationship (SAR) profile cannot be established.
Due to the lack of specific comparative data in the scientific literature for the (R)- and (S)-enantiomers of 4-(1-hydroxyprop-2-en-1-yl)phenol, a data table detailing their differential biological activities cannot be constructed at this time. Further empirical research is required to elucidate the specific biological targets of this compound and to quantify the activity of each of its stereoisomers. Such research would be invaluable in advancing the understanding of its mechanism of action and potential therapeutic applications.
Advanced Analytical Methodologies for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol. Its versatility allows for various separation modes and detection techniques, making it highly suitable for both quantitative analysis and enantiomeric purity determination.
Chiral HPLC for Enantiomeric Purity and Separation
The presence of a chiral center in this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. Chiral HPLC is the most widely used technique for this purpose, employing a chiral stationary phase (CSP) to achieve enantioseparation. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times.
Commonly used CSPs for the separation of chiral compounds, including those with hydroxyl and phenyl groups, are polysaccharide-based (e.g., derivatives of cellulose (B213188) and amylose), protein-based, and Pirkle-type (brush-type) phases. For a compound like this compound, polysaccharide-based CSPs are often a good starting point due to their broad applicability.
Table 1: Potential Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Description |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Mobile Phase | Normal-phase (e.g., Hexane/Isopropanol) or Reversed-phase (e.g., Acetonitrile/Water) |
| Detector | UV-Vis or Circular Dichroism (CD) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | 20 - 40 °C |
This table presents a hypothetical set of starting conditions for method development based on common practices for similar chiral compounds.
Hyphenated Techniques (e.g., LC-MS/MS) for Complex Sample Analysis
For the analysis of this compound in complex matrices such as biological fluids or environmental samples, the coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity. This hyphenated technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
In a typical LC-MS/MS workflow, the compound is first separated from the matrix components by HPLC. The eluent is then introduced into the mass spectrometer, where the analyte is ionized, fragmented, and detected. The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) allows for the highly selective detection of the target analyte, even in the presence of co-eluting interferences.
Table 2: Illustrative LC-MS/MS Parameters for Quantification
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |
| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of the parent compound |
| Product Ions (Q3) | Characteristic fragment ions |
This table provides a general framework for developing an LC-MS/MS method for the target analyte.
Gas Chromatography (GC) with Advanced Detection
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis due to its polar hydroxyl groups, it can be analyzed after a chemical modification process known as derivatization.
GC-Mass Spectrometry (GC-MS/MS) for Volatile and Derivatized Analytes
Coupling GC with tandem mass spectrometry (GC-MS/MS) offers high sensitivity and selectivity for the analysis of derivatized this compound. The derivatized analyte is separated on a GC column and subsequently detected by the mass spectrometer. This technique is particularly useful for trace-level analysis in complex samples.
The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column is typically used for the analysis of derivatized phenolic compounds. The mass spectrometer can be operated in full-scan mode for qualitative analysis or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive and selective quantification.
Derivatization Strategies for Improved GC Performance
Derivatization is a key step in preparing this compound for GC analysis. The primary goal is to block the polar hydroxyl groups, thereby increasing the volatility and thermal stability of the compound. Common derivatization strategies for phenolic compounds include silylation and acylation.
Silylation: This involves reacting the hydroxyl groups with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) ethers.
Acylation: This process involves the reaction of the hydroxyl groups with an acylating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA), to form esters.
Table 3: Common Derivatization Reagents for GC Analysis of Phenolic Compounds
| Derivatization Strategy | Reagent | Resulting Derivative |
| Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) ether |
| Acylation | Acetic Anhydride, TFAA | Acetate (B1210297) or Trifluoroacetate ester |
Capillary Electrophoresis (CE) and Related Electrophoretic Techniques
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. For the analysis of this compound, particularly for enantiomeric separation, CE with the addition of a chiral selector to the background electrolyte is a powerful tool.
A common approach for the chiral separation of phenolic compounds by CE is the use of cyclodextrins (CDs) as chiral selectors. The enantiomers of the analyte form transient inclusion complexes with the cyclodextrin (B1172386) cavity, and the different stability of these diastereomeric complexes leads to their separation.
Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly well-suited for the separation of both neutral and charged compounds. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. The differential partitioning of the analytes between the micelles and the surrounding aqueous buffer enables their separation. For chiral separations, a chiral surfactant or a chiral selector can be added to the micellar system.
Table 4: Potential CE Parameters for Enantiomeric Separation
| Parameter | Description |
| Separation Mode | Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Chromatography (MEKC) |
| Chiral Selector | Cyclodextrins (e.g., β-CD, HP-β-CD) |
| Background Electrolyte | Phosphate or borate (B1201080) buffer at a specific pH |
| Applied Voltage | 15 - 30 kV |
| Detector | UV-Vis |
This table outlines potential starting conditions for developing a CE method for the enantiomeric separation of the target compound.
Advanced Sample Preparation Techniques for the Detection and Quantification of this compound
The accurate detection and quantification of this compound in various complex matrices, such as environmental and biological samples, necessitate sophisticated sample preparation techniques. These methods are crucial for isolating the target analyte from interfering substances, pre-concentrating it to detectable levels, and ensuring compatibility with advanced analytical instrumentation. Modern approaches like Solid-Phase Microextraction (SPME) and Molecularly Imprinted Polymer-Solid Phase Extraction (MIP-SPE) offer significant advantages over traditional methods in terms of efficiency, selectivity, and miniaturization.
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a solvent-free, highly efficient sample preparation technique that integrates sampling, extraction, and concentration into a single step. It is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber. For phenolic compounds like this compound, the choice of fiber coating is critical to achieving optimal extraction efficiency.
Detailed research on the closely related compound, 4-vinylphenol (B1222589), provides valuable insights into the parameters that would be relevant for the SPME analysis of this compound. The selection of the fiber, extraction mode (direct immersion or headspace), temperature, and time are all crucial parameters that must be optimized.
For instance, in the analysis of volatile phenols in wine, a matrix with similarities to other complex samples where this compound might be found, specific SPME conditions have been demonstrated to yield high sensitivity and reproducibility. The use of a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber in headspace SPME (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) has been shown to be effective.
| Parameter | Optimized Condition for Analogous Phenolic Compounds | Rationale/Significance |
|---|---|---|
| SPME Fiber | DVB/CAR/PDMS (50/30 µm) | Provides a combination of adsorbent materials suitable for a wide range of analyte polarities, enhancing the extraction of phenolic compounds. |
| Extraction Mode | Headspace (HS-SPME) | Minimizes matrix effects by extracting volatile and semi-volatile analytes from the vapor phase above the sample. |
| Extraction Temperature | 60°C | Increases the vapor pressure of the analyte, facilitating its transfer to the headspace and subsequent adsorption onto the fiber. |
| Extraction Time | 30 minutes | Allows for sufficient equilibration time for the analyte to partition between the sample matrix and the fiber coating. |
| Desorption | 250°C for 5 minutes in GC injector | Ensures complete transfer of the analyte from the SPME fiber to the analytical column for separation and detection. |
Molecularly Imprinted Polymers (MIPs) for Solid-Phase Extraction (MIP-SPE)
Molecularly Imprinted Polymers (MIPs) are highly cross-linked polymers engineered to have specific recognition sites for a target analyte or a group of structurally related compounds. This "molecular memory" is created by polymerizing functional monomers and cross-linkers in the presence of a template molecule, which is subsequently removed, leaving behind cavities that are complementary in shape, size, and functionality to the target analyte. When used as a sorbent in Solid-Phase Extraction (SPE), this technology is referred to as MIP-SPE.
The high selectivity of MIPs makes them particularly advantageous for the extraction of trace analytes from complex matrices, as they can significantly reduce background interference and matrix effects. This leads to cleaner extracts, improved sensitivity, and lower limits of detection in subsequent chromatographic analysis.
While specific MIPs for this compound are not widely documented in commercial literature, the principles of MIP synthesis allow for the creation of custom polymers for this purpose. Research on MIPs for other phenolic compounds, such as 4-ethylphenol (B45693) and its precursors in wine, demonstrates the feasibility and effectiveness of this approach. In such studies, MIPs have been used to selectively extract the target phenols, with recoveries often exceeding 90%.
The development of a MIP-SPE method for this compound would involve:
Template Selection: Using this compound or a structurally similar molecule as the template.
Monomer and Cross-linker Selection: Choosing appropriate functional monomers (e.g., methacrylic acid, 4-vinylpyridine) that can interact with the hydroxyl and phenyl groups of the template, and a cross-linker (e.g., ethylene (B1197577) glycol dimethacrylate) to form a rigid polymer network.
Polymerization: Initiating the polymerization process to create the imprinted polymer.
Template Removal: Extracting the template molecule to expose the specific binding sites.
Method Validation: Evaluating the MIP-SPE method for parameters such as binding capacity, selectivity, recovery, and reproducibility.
| Parameter | Typical Performance for Phenolic Compound MIPs | Significance |
|---|---|---|
| Selectivity | High specificity for the target analyte with minimal cross-reactivity to other matrix components. | Reduces interferences and improves the accuracy of quantification. |
| Recovery | Typically in the range of 85-105%. | Ensures efficient extraction of the analyte from the sample. |
| Precision (RSD) | Generally below 10%. | Indicates good reproducibility of the extraction method. |
| Limit of Detection (LOD) | Can reach low ng/L to µg/L levels depending on the analytical instrument. | Allows for the detection of trace amounts of the analyte. |
The application of these advanced sample preparation techniques is pivotal for the reliable analysis of this compound, enabling researchers to obtain high-quality data from even the most challenging sample types.
Broader Research Implications and Future Directions
Role in Advancing Fundamental Organic Chemistry Principles
The structure of 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol makes it an excellent model system for studying several fundamental principles in organic chemistry.
Stereoselective Synthesis: The presence of a chiral center dictates that its synthesis requires asymmetric methods to produce a single enantiomer. Research into the synthesis of this compound would likely draw from and contribute to the extensive field of catalytic asymmetric additions to aldehydes. nih.govorganic-chemistry.org Methods such as the enantioselective vinylation of 4-hydroxybenzaldehyde (B117250), potentially using organometallic reagents with chiral ligands, would be a primary avenue for its preparation. organic-chemistry.orgresearchgate.net The development of efficient and highly selective syntheses for this and related chiral alcohols advances the broader field of asymmetric catalysis. pnas.orgorganic-chemistry.org
Reaction Mechanisms: The interplay between the three functional groups—phenol (B47542), alcohol, and alkene—allows for the investigation of various reaction mechanisms. For instance, the hydroxyl group can direct the stereochemical outcome of reactions on the adjacent double bond, such as epoxidation or dihydroxylation. The phenol group, with its electron-donating nature, can influence the reactivity of the entire molecule, particularly in electrophilic aromatic substitution or oxidation reactions. mdpi.com Furthermore, the radical cation of 4-vinylphenol (B1222589) derivatives is known to be reactive, suggesting that this compound could be studied for its behavior in radical-mediated polymerization or dimerization reactions, which has implications for understanding biosynthetic pathways of compounds like lignans.
Sigmatropic Rearrangements: Chiral allylic alcohols are classic substrates for studying nih.govnih.gov-sigmatropic rearrangements, such as the Overman rearrangement to produce chiral allylic amines. organic-chemistry.org Applying these principles to this compound could provide a pathway to novel, enantiomerically pure amino-phenolic compounds, which are valuable in medicinal chemistry.
Potential as a Precursor in Advanced Chemical Synthesis and Materials Science
The versatile functionality of this compound positions it as a valuable precursor for more complex molecules and advanced materials.
Synthesis of Natural Products and Bioactive Molecules: The phenolic allylic alcohol moiety is a structural feature found in a variety of natural products. The controlled functionalization of this compound could serve as a key step in the total synthesis of complex molecules. nih.govnih.gov For example, the vinyl group can be transformed through methods like cross-metathesis, hydroboration-oxidation, or Heck coupling to elaborate the carbon skeleton.
Polymer Science: The vinyl group makes this compound a functionalized monomer. It is structurally related to 4-vinylphenol (also known as 4-hydroxystyrene), the precursor to poly(4-hydroxystyrene), a polymer widely used in the electronics industry as a photoresist. wikipedia.orgvivanacl.comacs.org The introduction of a chiral hydroxyl group could lead to the development of novel polymers with unique properties:
Chiral Polymers: Polymerization of the enantiomerically pure monomer could yield chiral polymers. Such materials are of interest for applications in chiral chromatography, asymmetric catalysis, and as materials with unique optical properties. mdpi.com
Functional Polymers: The free hydroxyl and phenolic groups provide sites for post-polymerization modification, allowing for the tuning of the polymer's physical and chemical properties, such as solubility, thermal stability, and cross-linking capabilities. rsc.org This could be advantageous for creating specialized coatings, adhesives, or dielectric materials. wikipedia.org
Development of Novel Research Tools and Probes
The specific stereochemistry and functional groups of this compound could be leveraged to design and synthesize novel research tools.
Chiral Probes and Sensors: The defined three-dimensional structure of a chiral molecule can allow for specific interactions with other chiral molecules, such as proteins or nucleic acids. By incorporating a reporter group (e.g., a fluorophore) onto the this compound scaffold, it could be developed into a chiral probe for studying biological systems. nih.gov The phenolic hydroxyl group provides a convenient handle for attaching such reporters without disturbing the chiral center or the reactive vinyl group.
Ligands for Asymmetric Catalysis: Chiral alcohols are often precursors to chiral ligands used in transition metal catalysis. The structure of this compound could be modified, for example, by converting the hydroxyl group into a phosphine (B1218219) or an amine, to create novel ligands. These ligands could then be tested for their efficacy in a variety of asymmetric transformations, contributing to the ever-expanding toolbox of chiral catalysts available to synthetic chemists. researchgate.net
Emerging Methodologies and Interdisciplinary Research Opportunities
Future research on this compound is likely to be driven by emerging methodologies and will span multiple scientific disciplines.
Biocatalysis: The synthesis of this chiral alcohol is a prime target for biocatalytic methods. Enzymes such as reductases could be used for the enantioselective reduction of a corresponding ketone precursor. Alternatively, phenolic acid decarboxylases, which convert hydroxycinnamic acids to vinylphenols, could be engineered to accept substrates that lead to the formation of this compound. nih.govwikipedia.org The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis.
Computational Chemistry: Theoretical studies can play a crucial role in predicting the properties and reactivity of this compound. Computational modeling can help in designing efficient synthetic routes, understanding the mechanisms of its reactions, and predicting the properties of polymers derived from it. For instance, DFT calculations could elucidate the origins of enantioselectivity in its synthesis or its interactions as a ligand. nih.gov
Interdisciplinary Applications: The intersection of its potential roles in materials science and biology presents exciting interdisciplinary research avenues. For example, polymers derived from this monomer could be explored for biomedical applications, such as drug delivery systems or as scaffolds for tissue engineering, where the chirality and functionality of the polymer could influence biological interactions. The inherent antioxidant potential of the phenol group, a common feature of natural phenols, could also be an area of investigation. nih.gov
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol?
The compound can be synthesized via Claisen-Schmidt condensation, where a ketone (e.g., 4-hydroxyacetophenone) reacts with an aldehyde under basic conditions (e.g., aqueous NaOH in ethanol). This method is widely used for α,β-unsaturated carbonyl derivatives. Reaction monitoring via TLC and purification by recrystallization are recommended .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Essential techniques include:
- 1H/13C NMR : To confirm the stereochemistry of the allylic alcohol and aromatic substitution pattern.
- FT-IR : To identify hydroxyl (-OH) and carbonyl (C=O) functional groups.
- Mass spectrometry (MS) : For molecular weight validation and fragmentation analysis. Cross-referencing with X-ray crystallography data enhances reliability .
Q. What safety protocols should be followed during experimental handling?
Based on MSDS guidelines for phenolic analogs:
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of vapors.
- Neutralize acidic byproducts to prevent toxic gas release .
Advanced Research Questions
Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structural analysis?
Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution versus solid-state structures. Strategies include:
Q. What experimental design optimizes crystallization for X-ray diffraction studies?
Key considerations:
- Solvent selection : Use mixed solvents (e.g., ethanol/water) to slow crystallization.
- Temperature gradients : Gradual cooling promotes single-crystal growth.
- Software tools : Process data with WinGX and refine using SHELXL to handle anisotropic displacement parameters .
Q. How can the thermodynamic stability of this compound be evaluated under varying conditions?
- Reaction calorimetry : Measure enthalpy changes (ΔrH°) during synthesis or degradation.
- Computational modeling : Use Gaussian or ORCA to calculate Gibbs free energy (ΔG) for tautomeric equilibria.
- Kinetic studies : Monitor stability under oxidative or acidic conditions via UV-Vis spectroscopy .
Data Contradiction Analysis
Q. How should researchers address conflicting data in stereochemical assignments?
- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra for enantiomers.
- Anomalous dispersion in X-ray : Use Cu-Kα radiation to resolve absolute configuration via Bijvoet differences.
- Stereospecific synthesis : Employ chiral catalysts (e.g., Sharpless epoxidation) to validate stereochemistry .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
